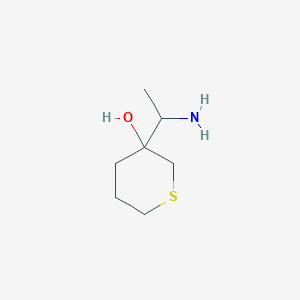
3-(1-Aminoethyl)thian-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoethyl)thian-3-ol is an organic compound with the molecular formula C6H13NOS It features a thian-3-ol ring substituted with an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)thian-3-ol can be achieved through several methods. One common approach involves the reaction of thian-3-ol with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. Engineered transaminase polypeptides have been developed to convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates . This method is advantageous due to its efficiency and scalability.
化学反应分析
Types of Reactions
3-(1-Aminoethyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
3-(1-Aminoethyl)thian-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(1-Aminoethyl)thian-3-ol exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The thian-3-ol ring may also play a role in stabilizing these interactions. Detailed studies are required to fully elucidate the molecular pathways involved .
相似化合物的比较
Similar Compounds
3-(1-Aminoethyl)oxetan-3-ol: Similar structure but with an oxetane ring instead of a thian-3-ol ring.
3-(1-Aminoethyl)phenol: Features a phenol ring instead of a thian-3-ol ring.
Uniqueness
3-(1-Aminoethyl)thian-3-ol is unique due to its thian-3-ol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)thian-3-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(8)7(9)3-2-4-10-5-7/h6,9H,2-5,8H2,1H3 |
InChI 键 |
ZYZPCOFSAPCFCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCCSC1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


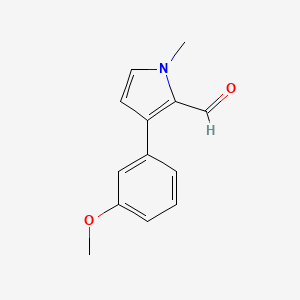
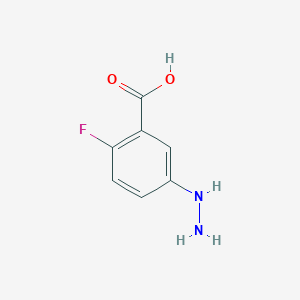

![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)

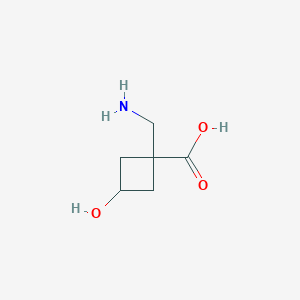
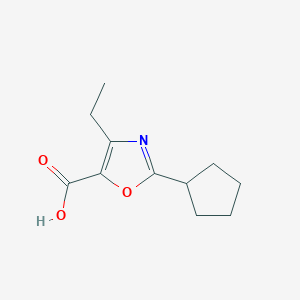
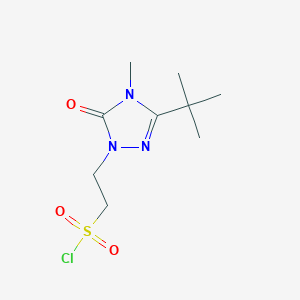

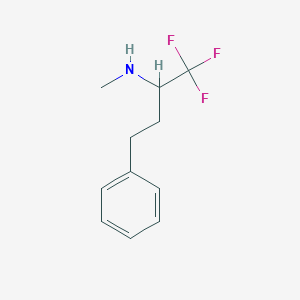
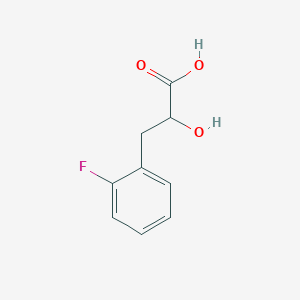


![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
